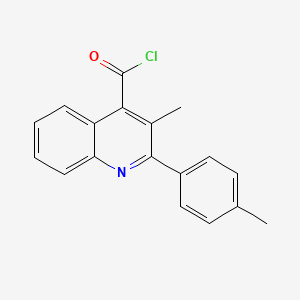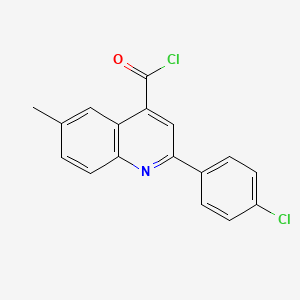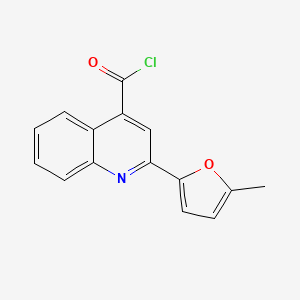
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
“7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H17Cl2NO . It’s a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of “7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride” consists of a quinoline ring, which is a heterocyclic aromatic organic compound. This compound has a chlorine atom at the 7th position, a methyl group at the 8th position, and a carbonyl chloride group at the 4th position of the quinoline ring. Additionally, there is an isopropylphenyl group attached to the 2nd position of the quinoline ring .Physical And Chemical Properties Analysis
The average mass of “7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride” is 358.261 Da, and its monoisotopic mass is 357.068726 Da .Applications De Recherche Scientifique
Comprehensive Analysis of 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl Chloride Applications
Asymmetric Synthesis
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride: is utilized in the field of asymmetric synthesis. The compound can act as a catalyst in reactions that require π-stacking interactions . These interactions are crucial for achieving high selectivity in the synthesis of chiral molecules, which are essential components in pharmaceuticals .
Biological Macromolecule Stabilization
The compound’s ability to engage in π-stacking interactions makes it valuable in stabilizing the helical structures of DNA and tertiary structures of proteins. This application is significant in the study of biological macromolecules and their interactions .
Host-Guest Chemistry
In host-guest chemistry, 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride may be used to stabilize the complexation within host-guest systems. This is particularly useful in designing new drug delivery systems and understanding molecular recognition processes .
Pharmaceutical Development
This compound is part of the quinoline family, which has a history of being used in pharmaceutical development. Quinolines are known for their antibacterial and antimalarial properties, making them a valuable scaffold for developing new therapeutic agents .
Synthesis of Heterocycles
The compound’s structure is conducive to the synthesis of various heterocycles, which are rings containing at least two different elements as members of its ring(s). These heterocycles are often found in compounds with unique biological activities, making them targets for drug discovery .
Material Science
Due to its structural properties, 7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride can be used in material science to create novel materials with specific electronic or photonic properties. Its interactions and stability contribute to the development of advanced materials.
Catalysis
The compound can serve as a catalyst in organic reactions, facilitating the production of tertiary alcohols with high enantiomeric excess. This is particularly important in the synthesis of molecules for the pharmaceutical industry, where the chirality of alcohol can significantly affect the efficacy of a drug .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO/c1-11(2)13-4-6-14(7-5-13)18-10-16(20(22)24)15-8-9-17(21)12(3)19(15)23-18/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVBCKUQAHDNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145894 | |
| Record name | 7-Chloro-8-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160256-12-1 | |
| Record name | 7-Chloro-8-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-[4-(1-methylethyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701145894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1420546.png)



![2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B1420555.png)








